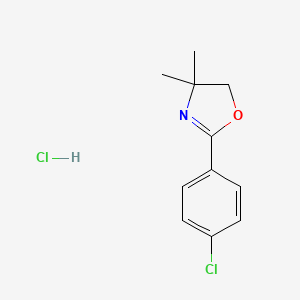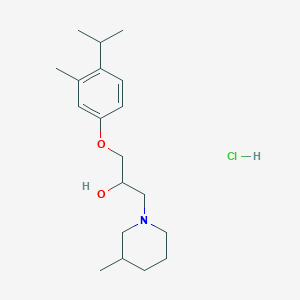
2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride, also known as RO-15-4513, is a synthetic compound that belongs to the class of oxazole derivatives. It has been widely used in scientific research as a potent and selective antagonist of the GABA(A) receptor. The GABA(A) receptor is a type of ionotropic receptor that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. By blocking the GABA(A) receptor, RO-15-4513 can modulate the activity of various brain regions and alter the behavior and physiology of experimental animals.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride is based on its ability to bind to the benzodiazepine site of the GABA(A) receptor and block the allosteric modulation by benzodiazepines and related compounds. The benzodiazepine site is located on the alpha and gamma subunits of the receptor and interacts with the endogenous ligand GABA as well as the synthetic ligands such as diazepam and midazolam. By binding to the benzodiazepine site, this compound prevents the positive allosteric modulation of the receptor and reduces the efficacy of GABAergic transmission. This results in the disinhibition of various brain regions and the modulation of behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the dose, route of administration, and experimental conditions. Some of the reported effects include:
1. Anxiogenic effects: this compound has been shown to increase anxiety-like behavior in various animal models, such as the elevated plus maze and the light/dark box test. This effect is thought to be due to the blockade of the anxiolytic effects of endogenous and exogenous benzodiazepines.
2. Sedative effects: this compound has been shown to induce sedation and hypnosis in rodents and primates. This effect is thought to be due to the blockade of the sedative effects of benzodiazepines and the disinhibition of sleep-promoting brain regions.
3. Memory impairment: this compound has been shown to impair various forms of memory in rodents and humans, such as the passive avoidance test and the word recognition test. This effect is thought to be due to the blockade of the memory-enhancing effects of benzodiazepines and the interference with the consolidation and retrieval of memory.
4. Pro-convulsant effects: this compound has been shown to lower the seizure threshold and induce convulsions in rodents and primates. This effect is thought to be due to the blockade of the tonic inhibition of GABA(A) receptors in the hippocampus and the consequent disinhibition of excitatory neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selectivity: this compound is a selective antagonist of the benzodiazepine site of the GABA(A) receptor and does not interact with other neurotransmitter receptors or ion channels. This allows researchers to specifically manipulate the GABAergic tone without affecting other signaling pathways.
2. Potency: this compound is a potent antagonist of the GABA(A) receptor, with an IC50 value of around 1 nM. This allows researchers to use low doses of the drug and minimize the non-specific effects.
3. Availability: this compound is commercially available from several chemical suppliers and can be easily synthesized in the lab. This allows researchers to obtain the drug without significant difficulty.
Some of the limitations of this compound include:
1. Species differences: this compound may have different effects in different species, such as rodents, primates, and humans. This may limit the translational value of the drug and require additional validation in different models.
2. Route of administration: this compound is usually administered intraperitoneally or intravenously, which may cause stress and discomfort to the animals. This may confound the behavioral and physiological effects of the drug.
3. Pharmacokinetics: this compound has a short half-life and may require frequent dosing to maintain the desired effect. This may complicate the experimental design and increase the variability of the results.
Direcciones Futuras
2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride has several potential future directions in scientific research. Some of the possible areas include:
1. Development of new GABA(A) receptor antagonists: this compound can serve as a lead compound for the development of new drugs that target the benzodiazepine site of the GABA(A) receptor. By modifying the chemical structure of this compound, researchers can optimize the pharmacological properties and reduce the side effects of the drug.
2. Investigation of the role of GABA(A) receptors in neurological disorders: this compound can be used to investigate the role of GABA(A) receptors in various neurological disorders, such as anxiety disorders, epilepsy, and addiction. By manipulating the receptor activity with this compound, researchers can identify the underlying mechanisms and develop new therapeutic strategies.
3. Development of new behavioral assays: this compound can be used to develop new behavioral assays that assess the effects of GABA(A) receptor antagonism on cognition, emotion, and social behavior. By combining this compound with other drugs or genetic manipulations, researchers can create more complex and relevant models of human brain function.
In conclusion, this compound is a potent and selective antagonist of the GABA(A) receptor that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound can serve as a valuable tool for investigating the role of GABA(A) receptors in brain function and dysfunction, and may lead to the development of new drugs and behavioral assays.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride involves several steps, starting from the reaction of 4-chlorobenzaldehyde with acetone to form 4-chloro-4'-hydroxyacetophenone. This intermediate is then treated with methylamine and acetic anhydride to yield 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. The final product is obtained by reacting the oxazole intermediate with hydrochloric acid in ethanol. The overall yield of the synthesis is around 30%, and the purity of the product can be further improved by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride has been extensively used in scientific research to investigate the role of GABA(A) receptors in various physiological and pathological processes. Some of the key research areas include:
1. Neuropharmacology: this compound has been used to study the effects of GABA(A) receptor antagonism on anxiety, sedation, memory, and addiction. By blocking the receptor, researchers can manipulate the GABAergic tone and observe the consequent changes in behavior and cognition. For example, this compound has been shown to reduce the anxiolytic effects of benzodiazepines, which are positive allosteric modulators of the GABA(A) receptor.
2. Neurophysiology: this compound has been used to study the electrophysiological properties of GABA(A) receptors in vitro and in vivo. By recording the membrane potentials or currents of neurons in the presence of this compound, researchers can determine the functional properties of the receptor, such as the ion selectivity, desensitization, and modulation by other ligands. For example, this compound has been shown to block the tonic inhibition of GABA(A) receptors in the hippocampus, which may contribute to the pro-convulsant effects of the drug.
3. Neurochemistry: this compound has been used to study the neurochemical changes induced by GABA(A) receptor antagonism. By measuring the levels of neurotransmitters, metabolites, or receptors in various brain regions after treatment with this compound, researchers can identify the downstream effects of the receptor blockade. For example, this compound has been shown to increase the release of dopamine in the nucleus accumbens, which may underlie the reinforcing effects of the drug.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO.ClH/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8;/h3-6H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWRXEMHOPRZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-2-methyl-2-buten-1-yl]piperidine](/img/structure/B5157843.png)
![N-(3-chloro-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5157846.png)

![10-(diphenylmethylene)-4-(4-methyl-3-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5157860.png)
![3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5157864.png)
![N-mesityl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5157870.png)
![2-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5157878.png)
![2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol](/img/structure/B5157896.png)
![N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-2-propen-1-amine](/img/structure/B5157902.png)
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5157906.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5157926.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157928.png)

![N-[(4-chlorophenyl)(phenyl)methyl]urea](/img/structure/B5157936.png)